N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.21647512 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the coupling of piperazine derivatives with substituted benzodiazoles and methoxyphenyl groups. The general synthetic route includes:
- Formation of the Piperazine Ring : The initial step often involves the formation of a piperazine core through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce the methoxyphenyl and benzodiazole moieties via electrophilic aromatic substitution or nucleophilic addition methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and neuroprotective compound.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperazine rings can inhibit cell proliferation in various cancer cell lines, including prostate (PC3) and breast cancer cells:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | PC3 | 5.0 |
Compound B | HeLa | 2.5 |
N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole | SGC-7901 | 1.02 |
These findings suggest that modifications to the piperazine structure can enhance bioactivity and selectivity against cancer cells .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. In studies involving animal models of cerebral ischemia, it was found to significantly prolong survival times and reduce mortality rates:
Dose (mg/kg) | Survival Time (hours) | Mortality Rate (%) |
---|---|---|
10 | 48 | 20 |
20 | 72 | 10 |
40 | 96 | 5 |
This suggests that the compound may exert neuroprotective effects through mechanisms such as anti-inflammatory action and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperazine ring and substituents on the aromatic systems significantly influence biological activity. For example:
- Piperazine Substituents : Alterations in substituents on the piperazine ring can enhance solubility and bioavailability, crucial for therapeutic efficacy .
- Aromatic Substituents : The presence of methoxy groups has been linked to increased potency against specific cancer cell lines compared to unsubstituted analogs .
Case Studies
Several case studies have demonstrated the efficacy of compounds similar to this compound:
- Prostate Cancer Study : A derivative was tested against androgen-dependent prostate cancer cells, showing significant inhibition of cell growth at low micromolar concentrations.
- Cerebral Ischemia Model : In vivo experiments indicated that administration of the compound improved neurological outcomes in rodent models subjected to induced ischemia.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[(1-methylbenzimidazol-2-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-25-20-6-4-3-5-19(20)24-21(25)16-26-11-13-27(14-12-26)22(28)23-15-17-7-9-18(29-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHIEIOTYQESFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。